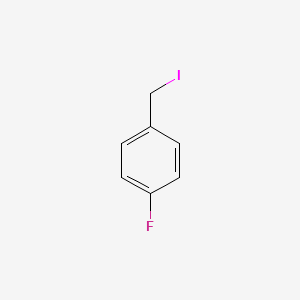

4-Fluorobenzyl iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULYZGVRBYESOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191679 | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3831-29-6 | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3831-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(iodomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-fluoro-4-(iodomethyl)benzene

An In-depth Technical Guide to 1-Fluoro-4-(iodomethyl)benzene for Advanced Chemical Synthesis

Introduction: A Versatile Fluorinated Building Block

1-Fluoro-4-(iodomethyl)benzene (CAS No. 3831-29-6) is a halogenated aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a fluorinated benzene ring coupled with a highly reactive iodomethyl group, offers a unique combination of properties. The presence of the fluorine atom can significantly influence the electronic characteristics, lipophilicity, and metabolic stability of target molecules, making it a desirable moiety in drug design.[1][2][3] Simultaneously, the iodomethyl group serves as a potent electrophilic handle, allowing for the efficient covalent attachment of the 4-fluorobenzyl group to a wide range of nucleophilic substrates. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and development scientists.

Part 1: Core Physicochemical Properties

The physical and chemical characteristics of 1-fluoro-4-(iodomethyl)benzene are dictated by the interplay between the aromatic ring, the electronegative fluorine atom, and the large, polarizable iodine atom. These features contribute to its utility as a synthetic intermediate.[1]

Table 1: Physicochemical Data for 1-Fluoro-4-(iodomethyl)benzene

| Property | Value | Source(s) |

| CAS Number | 3831-29-6 | [1][4][5] |

| Molecular Formula | C₇H₆FI | [4][6][7] |

| Molecular Weight | 236.02 g/mol | [4][6][7] |

| Exact Mass | 235.94983 Da | [4][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| InChIKey | UULYZGVRBYESOA-UHFFFAOYSA-N | [4][7] |

Note: Detailed experimental data such as melting point, boiling point, and density are not consistently reported across commercial suppliers and may vary based on purity. Experimental determination is recommended for precise applications.

Part 2: Synthesis and Quality Validation

The reliable synthesis of 1-fluoro-4-(iodomethyl)benzene is paramount for its application in multi-step synthetic campaigns. The most common and field-proven laboratory-scale approach is a Finkelstein reaction, which leverages the conversion of a more readily available 4-fluorobenzyl halide (chloride or bromide) into the desired iodide.

Expert Rationale for Method Selection

The Finkelstein reaction is chosen for its high efficiency and operational simplicity. It operates on the principle of differential solubility. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. This insolubility drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, often resulting in high yields of the desired alkyl iodide. Acetone is the solvent of choice due to its ability to dissolve the reactants while precipitating the inorganic salt byproduct, simplifying the initial phase of purification.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 1-fluoro-4-(iodomethyl)benzene.

Step-by-Step Experimental Protocol

-

Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzyl bromide (1.0 eq) and sodium iodide (1.5 eq).

-

Solvation: Add anhydrous acetone to the flask (approx. 10 mL per gram of benzyl bromide).

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. A white precipitate (NaBr) will form. Filter the mixture through a pad of celite to remove the salt, washing the filter cake with a small amount of fresh acetone.

-

Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water and a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a final wash with brine.

-

Drying and Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification (Self-Validation): If necessary, purify the crude material by flash column chromatography on silica gel. The purity and identity of the final product, 1-fluoro-4-(iodomethyl)benzene, must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure a self-validating protocol.

Part 3: Chemical Reactivity and Mechanistic Insights

The primary utility of 1-fluoro-4-(iodomethyl)benzene stems from its reactivity as a potent electrophile. The carbon atom of the iodomethyl (-CH₂I) group is highly susceptible to nucleophilic attack.

The Iodomethyl Group: An Ideal Electrophile

The carbon-iodine bond is long and weak, and the iodide ion (I⁻) is an exceptionally stable leaving group due to its large size and high polarizability. This makes 1-fluoro-4-(iodomethyl)benzene an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This reactivity is the cornerstone of its role as a molecular building block.

The para-fluoro substituent exerts a mild electron-withdrawing inductive effect, which can subtly enhance the electrophilicity of the benzylic carbon. More importantly, it modifies the electronic properties of the resulting molecule, a feature extensively exploited in drug design.[2][8]

Diagram of General Sₙ2 Reactivity

Caption: General mechanism for Sₙ2 reaction of 1-fluoro-4-(iodomethyl)benzene.

Part 4: Applications in Drug Discovery

The 4-fluorobenzyl motif is a privileged scaffold in modern medicinal chemistry. The introduction of fluorine into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide N-H groups in a protein's active site) or serve as a hydrogen bond acceptor, enhancing the binding affinity of a ligand to its target receptor.

-

Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

1-Fluoro-4-(iodomethyl)benzene serves as a key reagent for introducing this valuable 4-fluorobenzyl group onto complex, pharmacologically active cores, making it an essential tool in the synthesis of novel therapeutics for oncology, inflammation, and central nervous system disorders.[3]

Part 5: Safety, Handling, and Storage

As a highly reactive compound, 1-fluoro-4-(iodomethyl)benzene must be handled with appropriate care.

GHS Hazard Classification

According to aggregated data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed[7]

-

H315: Causes skin irritation[7]

-

H318: Causes serious eye damage[7]

-

H335: May cause respiratory irritation[7]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if contaminated or degraded.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from light.

References

-

PubChem. 4-Fluorobenzyl iodide. National Center for Biotechnology Information. [Link]

-

UKJPB. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

Sources

- 1. CAS 3831-29-6: 1-fluoro-4-(iodomethyl)benzene | CymitQuimica [cymitquimica.com]

- 2. ajrconline.org [ajrconline.org]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. 3831-29-6 CAS|1-氟-4-(碘甲基)苯|生产厂家|价格信息 [m.chemicalbook.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. This compound | C7H6FI | CID 97003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzyl Iodide from 4-Fluorobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluorobenzyl iodide from 4-fluorobenzyl alcohol, a critical transformation in the development of pharmaceuticals and other fine chemicals.[1] The introduction of a fluorine atom can significantly enhance the biological activity of molecules, making 4-fluorobenzyl alcohol a valuable precursor.[1] This document explores the prevalent synthetic methodologies, focusing on the underlying mechanisms, experimental protocols, and comparative analysis of different approaches. Key considerations for reaction optimization, purification, and safety are also discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this important synthetic process.

Introduction: The Significance of this compound

This compound is a versatile organic compound that serves as a crucial building block in a variety of synthetic applications.[2] Its utility stems from the presence of both a fluorine atom, which can modulate the electronic properties and metabolic stability of a molecule, and an iodine atom, which is an excellent leaving group in nucleophilic substitution reactions.[2] This combination makes it a valuable intermediate in the synthesis of radiotracers for positron emission tomography (PET), novel pharmaceuticals, and functional materials.[2]

The conversion of the relatively stable and commercially available 4-fluorobenzyl alcohol to the more reactive this compound is a key step in harnessing its synthetic potential. This guide will delve into the primary methods for achieving this transformation, providing both theoretical understanding and practical, actionable protocols.

Synthetic Methodologies: A Comparative Analysis

The conversion of an alcohol to an alkyl iodide can be achieved through several established methods. For the synthesis of this compound from 4-fluorobenzyl alcohol, the most common and effective approaches involve nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group. This guide will focus on two prominent methods: the Appel reaction and a two-step process involving an intermediate sulfonate ester followed by a Finkelstein reaction.

The Appel Reaction: A Direct Conversion

The Appel reaction provides a direct route to convert alcohols to alkyl halides using triphenylphosphine (PPh₃) and a halogen source.[3][4][5] In the case of iodide formation, iodine (I₂) is used.[4] The reaction is known for its mild conditions and generally high yields.[5]

2.1.1. Mechanism of the Appel Reaction

The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt. The generally accepted mechanism is as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks the iodine molecule to form a triphenylphosphonium iodide intermediate.[6]

-

Formation of the Alkoxyphosphonium Salt: The oxygen atom of the 4-fluorobenzyl alcohol then attacks the positively charged phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium iodide salt.

-

Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion.[4][5][7] This results in the formation of this compound and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[4]

Diagram of the Appel Reaction Mechanism:

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

2.1.2. Experimental Protocol for the Appel Reaction

A general procedure for the conversion of an alcohol to an iodide using the Appel reaction is as follows:[8]

Materials:

-

4-Fluorobenzyl alcohol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzyl alcohol (1 equivalent) and triphenylphosphine (1.5-2 equivalents) in anhydrous dichloromethane.[8]

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve iodine (1.5-2 equivalents) and imidazole (2-3 equivalents) in dichloromethane.[8]

-

Slowly add the iodine-imidazole solution to the cooled solution of the alcohol and triphenylphosphine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated solids (e.g., triphenylphosphine oxide).[8]

-

Wash the filtrate sequentially with a saturated solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Two-Step Synthesis via Sulfonate Ester Intermediate (Modified Finkelstein Reaction)

An alternative and often cleaner approach involves a two-step sequence: conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by a Finkelstein reaction to displace the sulfonate with iodide.[9] This method avoids the formation of triphenylphosphine oxide, which can sometimes complicate purification.

2.2.1. Mechanism of the Two-Step Synthesis

Step 1: Formation of the Sulfonate Ester 4-Fluorobenzyl alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base neutralizes the HCl generated. This converts the poor leaving group (-OH) into an excellent leaving group (-OTs or -OMs).

Step 2: The Finkelstein Reaction The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halide or a sulfonate group with another halide.[9][10] In this case, the 4-fluorobenzyl sulfonate is treated with an alkali metal iodide, typically sodium iodide (NaI), in a polar aprotic solvent like acetone.[10][11] The iodide ion is a potent nucleophile and readily displaces the sulfonate leaving group via a backside attack, leading to the formation of this compound.[12] The reaction is driven to completion by the precipitation of the sodium sulfonate salt in acetone, in accordance with Le Châtelier's principle.[10]

Diagram of the Two-Step Synthesis Workflow:

Caption: Workflow for the two-step synthesis of this compound.

2.2.2. Experimental Protocol for the Two-Step Synthesis

Step 1: Synthesis of 4-Fluorobenzyl Tosylate

Materials:

-

4-Fluorobenzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-fluorobenzyl alcohol (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add pyridine or triethylamine (1.5-2 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 equivalents) in DCM.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-fluorobenzyl tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

Materials:

-

4-Fluorobenzyl tosylate

-

Sodium iodide (NaI)

-

Acetone

-

Diethyl ether

-

Water

Procedure:

-

Dissolve the crude 4-fluorobenzyl tosylate (1 equivalent) in acetone.

-

Add sodium iodide (1.5-3 equivalents) and heat the mixture to reflux.

-

Continue refluxing until the reaction is complete (monitored by TLC). The formation of a precipitate (sodium tosylate) will be observed.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound.

-

Purify by column chromatography if necessary.

Comparison of Synthetic Routes

| Feature | Appel Reaction | Two-Step (Finkelstein) Method |

| Number of Steps | One-pot | Two distinct steps |

| Key Reagents | PPh₃, I₂, Imidazole | TsCl/MsCl, Base, NaI |

| Byproducts | Triphenylphosphine oxide | Sodium sulfonate salt |

| Purification | Can be challenging due to PPh₃O | Generally straightforward |

| Reaction Conditions | Mild (0 °C to room temperature) | Mild to moderate (reflux in acetone) |

| Overall Yield | Generally good to excellent | Often high and reliable |

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic protons will appear as two doublets of doublets due to coupling with each other and the fluorine atom.[2]

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and the benzylic carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (236.02 g/mol ).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F stretching and C-H stretching of the aromatic and aliphatic groups.[2]

Safety and Handling

This compound and the reagents used in its synthesis require careful handling.

-

This compound: This compound is a lachrymator and is corrosive.[13] It can cause severe skin burns and eye damage.[14][15][16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][17]

-

Triphenylphosphine: Can cause skin and eye irritation.

-

Iodine: Is corrosive and harmful if inhaled or ingested.

-

p-Toluenesulfonyl Chloride: Is corrosive and a lachrymator.

-

Solvents: Dichloromethane is a suspected carcinogen. Acetone is flammable. Handle all solvents in a fume hood and away from ignition sources.

Conclusion

The synthesis of this compound from 4-fluorobenzyl alcohol is a fundamental transformation for chemists in the pharmaceutical and materials science fields. Both the Appel reaction and the two-step Finkelstein approach are effective methods to achieve this conversion. The choice between these methods will depend on factors such as the scale of the reaction, the desired purity of the final product, and the ease of purification. By understanding the underlying mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for their specific applications.

References

- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Finkelstein Reaction - SATHEE. (n.d.). Retrieved from [Link]

-

Finkelstein reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Finkelstein Reaction - Unacademy. (n.d.). Retrieved from [Link]

-

Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Appel Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

- Vertex AI Search. (n.d.). Alcohol to Iodide - Common Conditions.

-

PrepChem.com. (n.d.). Preparation of benzyl iodide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. Retrieved from [Link]

- Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833.

- Google Patents. (n.d.). CN112723982B - Preparation method of benzyl iodide and derivatives thereof.

- Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6FI). Retrieved from [Link]

-

ACS Publications. (2026, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanism to explain benzyl alcohol formation. Retrieved from [Link]

-

OSTI.GOV. (1987, May 27). Reactions of iodine with triphenylphosphine and triphenylarsine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, December 23). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link]

-

Supporting Information - Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites. (n.d.). Retrieved from [Link]

-

Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to.... Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Retrieved from [Link]

- Google Patents. (n.d.). EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.

-

Anorganika online. (n.d.). Preparation of tetraiodido-bis(triphenylphosphine) tin(IV) complex. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions | Request PDF. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 3831-29-6 [smolecule.com]

- 3. synarchive.com [synarchive.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. byjus.com [byjus.com]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 11. Finkelstein Reaction [unacademy.com]

- 12. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 13. This compound | C7H6FI | CID 97003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

4-fluorobenzyl iodide structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Fluorobenzyl Iodide

Abstract

This compound (C₇H₆FI) is a halogenated aromatic compound of significant interest in organic synthesis, medicinal chemistry, and radiochemistry.[1] Its utility as a reactive electrophile, stemming from the excellent leaving group propensity of the iodide atom, makes it a valuable building block for introducing the 4-fluorobenzyl moiety into a wide range of molecular scaffolds.[1] This is particularly relevant in the development of novel pharmaceuticals and radiotracers for Positron Emission Tomography (PET), where the fluorine atom can serve as a site for ¹⁸F radiolabeling or to modulate the pharmacokinetic properties of a molecule.[1] This guide provides a comprehensive overview of the essential analytical techniques for the structural confirmation and purity assessment of this compound, framed from the perspective of practical application and experimental causality.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties and hazards is a non-negotiable prerequisite for its safe handling and analysis.

Core Properties

The fundamental properties of this compound are summarized below. This data is critical for calculating reaction stoichiometries, predicting physical behavior, and interpreting analytical results.

| Property | Value | Source |

| Molecular Formula | C₇H₆FI | PubChem[2] |

| Molecular Weight | 236.02 g/mol | PubChem[2] |

| Exact Mass | 235.94983 Da | PubChem[2][3] |

| CAS Number | 3831-29-6 | PubChem[2] |

| Appearance | Not specified, likely a solid or liquid | N/A |

| Boiling Point | 102-103 °C at 9 Torr | ChemicalBook[4] |

| Density | ~1.83 g/cm³ (Predicted) | ChemicalBook[4] |

Handling and Safety

This compound is a reactive and hazardous chemical that demands stringent safety protocols.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[5][7] The compound is light-sensitive and moisture-sensitive.[5][7]

-

Incompatibilities: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[6]

Synthesis and Purification: The Finkelstein Reaction

While several methods exist for synthesizing this compound, the Finkelstein reaction represents a common and efficient halogen exchange strategy.[1] This nucleophilic substitution reaction involves treating a more readily available benzyl halide, such as 4-fluorobenzyl chloride or bromide, with an iodide salt.

Synthesis Workflow Diagram

Sources

- 1. Buy this compound | 3831-29-6 [smolecule.com]

- 2. This compound | C7H6FI | CID 97003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H6FI) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 3831-29-6 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

reactivity profile and electrophilicity of 4-fluorobenzyl iodide

An In-depth Technical Guide to the Reactivity Profile and Electrophilicity of 4-Fluorobenzyl Iodide

Abstract

This compound is a pivotal reagent in modern organic synthesis, particularly valued in medicinal chemistry and the development of radiotracers.[1] Its reactivity is a finely tuned interplay of its structural components: the benzylic system, the exceptional leaving group ability of iodide, and the electronic influence of the para-fluorine substituent. This guide provides a comprehensive analysis of the electrophilic nature and reactivity profile of this compound, grounded in fundamental principles of physical organic chemistry. We will explore its electronic structure, mechanistic pathways in nucleophilic substitution, and provide practical insights for its application in research and development.

Foundational Principles: Electrophilicity in the Context of Benzyl Halides

In organic chemistry, the interaction between an electron-rich species (a nucleophile) and an electron-deficient species (an electrophile) is the cornerstone of many bond-forming reactions.[2][3] this compound serves as a potent electrophile, primarily engaging in nucleophilic substitution reactions where the iodide atom is replaced by a nucleophile.

The reactivity of such a system is dictated by several factors:

-

The Electrophilic Center: The benzylic carbon atom, bonded to the halogen, carries a partial positive charge (δ+) due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.[4]

-

The Leaving Group: The efficiency of the substitution reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it.

-

The Reaction Mechanism: Benzylic halides are versatile, capable of reacting through both bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways, depending on the reaction conditions.[5][6]

Deconstructing the Molecule: A Structural and Electronic Analysis

The unique reactivity of this compound stems from the synergistic effects of its three key structural features.

The Benzylic System: An Inherently Reactive Scaffold

The phenyl ring adjacent to the reactive C-I bond is fundamental to the compound's reactivity.

-

Sₙ2 Reactivity: The benzylic position is sterically accessible for a backside attack, a prerequisite for the Sₙ2 mechanism.[7][8]

-

Sₙ1 Reactivity: Should the C-I bond cleave first, the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization lowers the activation energy for the Sₙ1 pathway.[6][9]

The Iodide Anion: A Superior Leaving Group

The rate of a nucleophilic substitution reaction is highly dependent on the leaving group's ability. Iodide is among the best leaving groups for several reasons:

-

Bond Strength: The carbon-iodine bond is the weakest among the carbon-halogen bonds, requiring less energy to break.[4]

-

Anion Stability: The iodide ion (I⁻) is large and highly polarizable. This allows the negative charge to be dispersed over a large volume, resulting in a stable, weak base that is readily displaced.[10][11]

The general order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ .

The Para-Fluorine Substituent: A Subtle but Powerful Modulator

The fluorine atom at the para-position exerts a profound influence on the electrophilicity of the benzylic carbon through two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect pushes electron density towards the benzylic carbon, which would decrease its electrophilicity.

For fluorine, the inductive effect (-I) significantly outweighs the mesomeric effect (+M). The net result is that the para-fluorine atom acts as an electron-withdrawing group, increasing the overall electrophilicity of the this compound molecule. This electronic influence can be quantified using the Hammett equation , which provides a linear free-energy relationship for substituted benzene derivatives.[12][13]

Reactivity in Nucleophilic Substitution Reactions

Given its structure as a primary benzylic halide, this compound predominantly reacts via the Sₙ2 mechanism , especially with strong nucleophiles in polar aprotic solvents like acetone, DMSO, or DMF.[7][11][14] The electron-withdrawing nature of the para-fluorine substituent accelerates this process by enhancing the electrophilicity of the reaction center.

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[8]

Sources

- 1. Buy this compound | 3831-29-6 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. asccollegekolhar.in [asccollegekolhar.in]

- 10. quora.com [quora.com]

- 11. fiveable.me [fiveable.me]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. oxfordreference.com [oxfordreference.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 4-Fluorobenzyl Iodide in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-fluorobenzyl iodide, a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and radiotracers.[1] This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple tabulation of data to explore the theoretical principles governing the solubility of this compound. We will examine the interplay of molecular structure, polarity, and solvent properties that dictate its behavior in various organic media. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining solubility, ensuring both accuracy and safety in the laboratory.

Introduction: The Significance of this compound

This compound (C₇H₆FI) is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and an iodomethyl group.[1][2] Its significance in synthetic chemistry stems from its role as a versatile electrophile. The presence of iodine, an excellent leaving group, facilitates nucleophilic substitution reactions, making it a valuable building block for introducing the 4-fluorobenzyl moiety into a wide range of molecules.[1] This is particularly relevant in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1]

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for reaction kinetics, purification processes like crystallization and chromatography, and overall yield optimization. This guide aims to provide a comprehensive understanding of these solubility properties.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play between the solute (this compound) and the solvent molecules. To understand the solubility of this compound, we must first consider its molecular properties.

2.1. Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FI | [2] |

| Molecular Weight | 236.02 g/mol | [2] |

| Appearance | Solid (at standard conditions) | Inferred from general properties of similar compounds |

| Polarity | Moderately polar | Inferred from structure |

The this compound molecule possesses both polar and non-polar characteristics. The aromatic ring and the C-I bond contribute to its non-polar character, while the C-F bond introduces a significant dipole moment, imparting polarity. The overall polarity can be described as moderate. It lacks strong hydrogen bond donating capabilities but can act as a weak hydrogen bond acceptor through the fluorine and iodine atoms.

2.2. Influence of Solvent Properties

The choice of solvent is critical in dissolving this compound. Key solvent properties to consider are:

-

Polarity: Solvents with a polarity similar to this compound are likely to be effective.

-

Dielectric Constant: A higher dielectric constant can help to stabilize any charge separation that occurs during dissolution.

-

Hydrogen Bonding Capability: Solvents capable of hydrogen bonding may interact favorably with the fluorine atom.

-

Dispersion Forces: Non-polar solvents will primarily interact through London dispersion forces.

The interplay of these factors determines the extent to which a solvent can overcome the lattice energy of the solid this compound and solvate the individual molecules.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, its solubility can be inferred from its use in chemical synthesis and the known properties of similar compounds.

Qualitative Solubility Data

| Solvent | Polarity | Type | Expected Solubility | Rationale & Citations |

| Acetone | Polar Aprotic | Ketone | Soluble | Widely used as a solvent for the synthesis of this compound via the Finkelstein reaction, indicating good solubility of the product.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Amide | Soluble | Mentioned as an alternative solvent for the Finkelstein reaction, suggesting solubility.[1] DMF is a versatile solvent for a wide range of organic compounds.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sulfoxide | Soluble | Similar to DMF, it is a powerful polar aprotic solvent capable of dissolving many organic compounds. Mentioned as an alternative solvent in related reactions.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Nitrile | Soluble | A common polar aprotic solvent in organic synthesis, expected to dissolve moderately polar compounds. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Ether | Soluble | A versatile ether solvent that can dissolve a range of polar and nonpolar compounds.[4] Used in reactions involving aryl iodides.[5] |

| Diethyl Ether | Non-polar | Ether | Moderately Soluble to Soluble | A common laboratory solvent; its ether functionality can interact with the solute. Iodine itself shows good solubility in diethyl ether.[6] |

| Toluene | Non-polar | Aromatic | Moderately Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-π stacking. Iodine is also soluble in toluene.[6] |

| Hexanes | Non-polar | Aliphatic | Sparingly Soluble to Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the moderately polar this compound. |

| Ethanol | Polar Protic | Alcohol | Soluble | The polar hydroxyl group can interact with the polar parts of the solute. Iodine is also soluble in ethanol.[6] |

| Methanol | Polar Protic | Alcohol | Soluble | Similar to ethanol, its high polarity and hydrogen bonding capability should facilitate dissolution. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of this compound in a laboratory setting.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Water bath or heating block (for temperature control, if required)

4.2. Experimental Workflow Diagram

Sources

- 1. Buy this compound | 3831-29-6 [smolecule.com]

- 2. This compound | C7H6FI | CID 97003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Fluorobenzyl Iodide in Multi-Step Organic Synthesis

Abstract

4-Fluorobenzyl iodide (4-FBI) is a specialized yet highly effective reagent in modern organic synthesis, prized for its ability to introduce the 4-fluorobenzyl moiety into a diverse range of molecular scaffolds. Its structure, combining the high reactivity of a benzylic iodide with the unique electronic properties of a para-fluoro substituent, makes it an invaluable tool in pharmaceutical development, materials science, and particularly in the synthesis of radiotracers for Positron Emission Tomography (PET).[1][2] This guide provides an in-depth analysis of 4-FBI's reactivity, core applications, and detailed, field-proven protocols for its use in key synthetic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Core Concepts: Understanding this compound

Physicochemical Profile & Reactivity

This compound (C₇H₆FI) is a benzylic halide distinguished by two key structural features that dictate its chemical behavior.[3] First, the iodine atom is an exceptional leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). Second, the fluorine atom at the para-position exerts a moderate electron-withdrawing inductive effect, which can influence the reactivity of the benzylic carbon.

The primary utility of 4-FBI is as a potent electrophile in nucleophilic substitution reactions.[1] It readily reacts with a wide range of nucleophiles, typically through a bimolecular nucleophilic substitution (SN2) mechanism.[4] This mechanism involves a backside attack on the electrophilic benzylic carbon, leading to the displacement of the iodide ion and an inversion of stereochemistry if the carbon is a chiral center.[4] While primary halides predominantly favor the SN2 pathway, the stability of the potential benzyl carbocation means an SN1 mechanism can also be accessible under specific conditions.[5][6][7]

| Property | Value | Source |

| Molecular Formula | C₇H₆FI | [3] |

| Molecular Weight | 236.02 g/mol | [3] |

| Appearance | Colorless to light yellow liquid/solid | [2] |

| Boiling Point | ~140 °C @ 15 mmHg | [8] |

| Primary Hazard | Corrosive, Irritant, Lachrymator | [3][9][10] |

Rationale for Synthesis

This compound is typically synthesized from its more stable precursor, 4-fluorobenzyl bromide or chloride, via the Finkelstein reaction.[1] This halogen exchange reaction involves treating the corresponding benzyl bromide or chloride with an alkali metal iodide (e.g., NaI or KI) in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium bromide/chloride.[1] This in situ generation or prior synthesis is crucial because benzylic iodides are generally more reactive but less stable than their bromide or chloride counterparts.

Strategic Applications in Synthesis

The primary function of 4-FBI is to serve as a 4-fluorobenzylating agent . The introduction of the 4-fluorobenzyl group is highly sought after in drug discovery, as the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate lipophilicity without significantly increasing steric bulk.[2][11][12]

Diagram: The SN2 Reaction Mechanism

The fundamental reaction pathway for this compound is the SN2 mechanism, illustrated below.

Caption: Generalized SN2 mechanism for this compound.

N-Alkylation of Amines, Amides, and Heterocycles

N-alkylation is one of the most common applications of 4-FBI. The nitrogen atom in amines, amides, and various nitrogen-containing heterocycles acts as a potent nucleophile.

-

Amines (Primary & Secondary): React rapidly to form the corresponding N-(4-fluorobenzyl) amines.[13] For primary amines, dialkylation can be an issue, which can be controlled by using trifluoroacetyl protecting groups or carefully managing stoichiometry.[14]

-

Amides & Imidazoles: Generally require a base to deprotonate the N-H bond, creating a more potent nucleophilic anion.[13][15] The choice of base is critical and depends on the substrate's acidity and stability (see Protocol 1).

-

Hydrazines: Protected hydrazines can be effectively alkylated using 4-FBI, often with potassium iodide catalysis to facilitate the reaction.[16]

O-Alkylation of Alcohols and Phenols

O-alkylation to form ethers is another key transformation. Alcohols and phenols are weaker nucleophiles than amines and almost always require a base to form the more reactive alkoxide or phenoxide ion.

-

Phenols: The acidic proton of phenols is readily removed by moderate bases like potassium carbonate (K₂CO₃).

-

Alcohols: Being less acidic, alcohols typically require a stronger base, such as sodium hydride (NaH), for complete and rapid deprotonation. The reaction is highly effective for primary alcohols.[17]

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 4-FBI, often under milder conditions than their oxygen counterparts. The resulting thioethers are stable and this reaction is highly efficient. A base is still typically required to form the thiolate anion.[13]

A Specialized Application: [¹⁸F]this compound in PET Radiotracer Synthesis

A critical, high-impact application of 4-FBI is in the field of Positron Emission Tomography (PET). The radioisotope Fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life (109.7 min) for medical imaging. [¹⁸F]this compound ([¹⁸F]FBI) is synthesized and used as a prosthetic group or synthon to introduce the ¹⁸F label into complex biomolecules, such as those targeting dopamine receptors or tumor hypoxia.[1][13][18]

The strategy involves first producing [¹⁸F]FBI, which is then rapidly coupled to a precursor molecule via N-, O-, or S-alkylation in the final step of the synthesis.[13][19] This late-stage radiolabeling is essential to maximize the radiochemical yield and specific activity of the final tracer. However, researchers must be aware of potential in vivo defluorination, which can lead to unwanted accumulation of radioactivity in bones and compromise imaging results.[20]

Experimental Protocols & Field Insights

Safety First: this compound and its bromide precursor are corrosive, lachrymatory (tear-inducing), and harmful if swallowed, inhaled, or in contact with skin.[9][10][21] All manipulations must be performed in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][21]

Protocol 1: General Procedure for N-Alkylation of an Imidazole Derivative

This protocol describes a typical N-alkylation using either a mild or a strong base. The choice of base is critical and depends on the substrate's pKa and sensitivity.

Caption: Experimental workflow for N-alkylation using this compound.

Materials:

-

Imidazole substrate (1.0 eq)

-

This compound (1.1–1.2 eq)

-

Base: Sodium hydride (NaH, 60% in oil, 1.1 eq) OR Potassium carbonate (K₂CO₃, 2.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) for NaH; Anhydrous Acetonitrile (ACN) for K₂CO₃

-

Standard work-up and purification reagents.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole substrate.

-

Solvent & Base Addition:

-

For Strong Base (NaH): Add anhydrous DMF. Cool the solution to 0°C in an ice bath. Carefully add the NaH portion-wise. Causality: NaH reacts violently with water; an anhydrous solvent is essential. The reaction is exothermic and cooling prevents runaway reactions. NaH ensures rapid and complete deprotonation to form the highly nucleophilic imidazolide anion.[15]

-

For Mild Base (K₂CO₃): Add anhydrous ACN, followed by powdered K₂CO₃. Causality: K₂CO₃ is a weaker, heterogeneous base. ACN is a good polar aprotic solvent for SN2 reactions. This method is safer and suitable for substrates sensitive to strong bases.[22]

-

-

Deprotonation: Stir the mixture for 30-60 minutes to allow for complete deprotonation.

-

Alkylation: Slowly add a solution of this compound in the corresponding anhydrous solvent. Allow the reaction to warm to room temperature and stir for 2-16 hours. Causality: Iodide is a superior leaving group compared to bromide or chloride, leading to faster reaction times.[22][23]

-

Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once complete, cool the reaction to 0°C and cautiously quench by adding water (for K₂CO₃) or saturated aqueous ammonium chloride (for NaH). Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.

| Parameter | Strong Base (NaH) | Mild Base (K₂CO₃) | Rationale & Insights |

| Typical Substrate | Alcohols, Amides | Phenols, Imidazoles, Thiols | Match base strength to the pKa of the nucleophile. Overly strong bases can cause side reactions. |

| Solvent | Anhydrous THF, DMF | Acetone, Acetonitrile (ACN) | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing reactivity.[24] |

| Temperature | 0°C to RT | RT to Reflux | Initial cooling for NaH is for safety. Heating may be required for less reactive nucleophiles with K₂CO₃. |

| Equivalents (Base) | 1.1 eq | 1.5 - 2.0 eq | A slight excess of NaH ensures full deprotonation. A larger excess of the heterogeneous K₂CO₃ helps drive the reaction. |

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol utilizes a milder base, which is typically sufficient for the deprotonation of acidic phenols.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Potassium iodide (KI, 0.1 eq, optional catalyst)

-

Solvent: Anhydrous Acetone or DMF

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the phenolic substrate, K₂CO₃, and catalytic KI (if used).

-

Solvent Addition: Add anhydrous acetone or DMF.

-

Alkylation: Add this compound to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 50-60°C (or reflux for acetone) and stir for 4-12 hours. Causality: Heating increases the reaction rate for the less nucleophilic phenoxide. Catalytic KI can facilitate an in-situ Finkelstein exchange if starting from 4-fluorobenzyl bromide/chloride, generating the more reactive iodide.[25]

-

Monitoring & Work-up: Follow steps 5-7 from Protocol 1. The work-up is generally simpler as no vigorous quenching is required. After cooling, the K₂CO₃ can be filtered off, and the filtrate concentrated before extraction.

Conclusion and Outlook

This compound is a powerful and versatile reagent for the introduction of the 4-fluorobenzyl group. Its high reactivity, driven by the excellent iodide leaving group, allows for efficient alkylation of a broad scope of N-, O-, and S-nucleophiles under well-defined conditions. Its pivotal role in the synthesis of ¹⁸F-labeled PET radiotracers underscores its importance in cutting-edge biomedical research. By understanding the principles of its reactivity and carefully selecting reaction conditions—particularly the base and solvent system—researchers can effectively integrate this compound into complex, multi-step synthetic strategies to achieve their molecular targets.

References

-

Mach, R. H., Elder, S. T., & Morton, T. E. (1993, August 1). The use of [[sup 18]F]this compound (FBI) in PET radiotracer synthesis: model alkylation studies and its application in the design of dopamine D[sub 1] and D[sub 2] receptor-based imaging agents. OSTI.GOV. Available at: [Link]

-

Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. Available at: [Link]

-

Rami-Mark, C., et al. (2018). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. Available at: [Link]

-

Okada, H., et al. (2023, October 30). Alkylation and silylation of α-fluorobenzyl anion intermediates. RSC Publishing. Available at: [Link]

-

Gulyás, B., et al. (2011, March 15). Synthesis, Evaluation and Metabolic Studies of Radiotracers Containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl Moiety for the PET Imaging of NR2B NMDA Receptors. PubMed. Available at: [Link]

-

Autechem. (n.d.). Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. Available at: [Link]

-

de Oliveira, R. B., et al. (2012). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH). Available at: [Link]

-

de Souza, A. S., et al. (2022, June 13). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. PubMed. Available at: [Link]

- Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.

-

Kim, H.-K., et al. (n.d.). MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. UCLA. Available at: [Link]

-

Borch, R. F., & Hassid, A. I. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C. Available at: [Link]

-

Hussain, Y., et al. (2025, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Available at: [Link]

-

De Kimpe, N., et al. (2017, January 3). Potassium iodide catalysis in the alkylation of protected hydrazines. Estonian Academy Publishers. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Fluorobenzyl Bromide: A Comprehensive Guide for Chemists. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Available at: [Link]

-

Padi, N., et al. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

-

Hussain, Y., et al. (2025, April 29). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RWTH Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Procedure. Available at: [Link]

-

Estonian Academy Publishers. (2017, January 3). Potassium iodide catalysis in the alkylation of protected hydrazines. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Available at: [Link]

-

Pearson. (n.d.). Benzyl iodide can either react via SN2 or SN1 substitution mechan.... Available at: [Link]

-

DiVA portal. (2006, October 27). Synthesis of C-labelled Alkyl Iodides. Available at: [Link]

-

James Ashenhurst. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Available at: [Link]

-

Pitre, S. P., et al. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health (NIH). Available at: [Link]

-

Padi, N., et al. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central (PMC). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

-

Chemguide. (n.d.). What is nucleophilic substitution?. Available at: [Link]

Sources

- 1. Buy this compound | 3831-29-6 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H6FI | CID 97003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzyl iodide can either react via SN2 or SN1 substitution mechan... | Study Prep in Pearson+ [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 8. fishersci.es [fishersci.es]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. The use of [[sup 18]F]this compound (FBI) in PET radiotracer synthesis: model alkylation studies and its application in the design of dopamine D[sub 1] and D[sub 2] receptor-based imaging agents (Journal Article) | ETDEWEB [osti.gov]

- 14. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kirj.ee [kirj.ee]

- 17. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 18. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 25. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]

Application Notes and Protocols: 4-Fluorobenzyl Iodide as a Versatile Alkylating Agent for Amines and Thiols

Introduction: The Strategic Advantage of 4-Fluorobenzyl Iodide in Organic Synthesis

This compound is a substituted aromatic compound with the molecular formula C₇H₆FI.[1] It is a valuable reagent in organic synthesis, serving as a potent electrophile for the introduction of the 4-fluorobenzyl moiety onto various nucleophiles.[2] Its utility stems from the unique combination of a highly reactive benzyl iodide functional group and a fluorine atom at the para position of the benzene ring. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.[2] The fluorine substituent, on the other hand, can modulate the electronic properties of the benzyl group and confer desirable characteristics, such as increased lipophilicity and metabolic stability, to the resulting molecules.[2] These attributes make this compound a particularly attractive building block in medicinal chemistry and materials science.[2][3]

This technical guide provides a comprehensive overview of the application of this compound as an alkylating agent for two key classes of nucleophiles: amines and thiols. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for N-alkylation and S-alkylation, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Nucleophilic Substitution Pathway

The alkylation of amines and thiols with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this concerted, single-step process, the nucleophile (the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol) attacks the electrophilic benzylic carbon from the backside, relative to the iodine leaving group.[5][6] Simultaneously, the carbon-iodine bond breaks.[5]

The benzylic position of this compound is particularly susceptible to SN2 attack due to the ability of the adjacent aromatic ring to stabilize the transition state through p-orbital overlap.[7] This delocalization of electron density lowers the activation energy of the reaction, making benzylic halides like this compound more reactive than typical primary alkyl halides.[7]

dot

Caption: SN2 mechanism for the alkylation of nucleophiles.

Section 1: N-Alkylation of Amines with this compound

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds.[8] this compound serves as an effective reagent for the direct introduction of the 4-fluorobenzyl group onto primary and secondary amines.

Core Principles of N-Alkylation

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the benzylic carbon of this compound. A base is typically required to neutralize the hydroiodic acid (HI) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]

dot

Caption: General workflow for N-alkylation.

Detailed Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details a general procedure for the N-alkylation of a secondary amine, such as piperidine, with this compound.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous ACN or DMF. Add anhydrous potassium carbonate (2.0-3.0 equivalents) or triethylamine (1.5-2.0 equivalents) to the solution.[9]

-

Addition of Alkylating Agent: Slowly add a solution of this compound (1.1-1.2 equivalents) in the same anhydrous solvent to the stirred suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.[9]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-fluorobenzyl)ated amine.

Table 1: Typical Reaction Conditions for N-Alkylation

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Piperidine | K₂CO₃ | ACN | 50 | 4-6 | 85-95 |

| Morpholine | K₂CO₃ | DMF | 60 | 6-8 | 80-90 |

| Aniline | TEA | ACN | Reflux | 12-16 | 70-85 |

| Benzylamine | NaHCO₃ | H₂O/Organic | 80 | 1-2 | >90[10] |

Note on Over-Alkylation: Primary amines can undergo dialkylation to form a tertiary amine. To favor mono-alkylation, use an excess of the primary amine relative to this compound.

Section 2: S-Alkylation of Thiols with this compound

The S-alkylation of thiols to form thioethers (sulfides) is another important transformation where this compound excels.[11] Thioethers are prevalent in various biologically active molecules and materials.

Core Principles of S-Alkylation

The reaction proceeds via the nucleophilic attack of a thiolate anion on this compound.[12] A base is used to deprotonate the thiol (pKa ~10-11) to generate the more nucleophilic thiolate.[11] Common bases include sodium hydroxide, potassium carbonate, or organic bases like triethylamine.

dot

Caption: General workflow for S-alkylation.

Detailed Experimental Protocol: S-Alkylation of a Thiol

This protocol provides a general method for the S-alkylation of a thiol, such as thiophenol, with this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) or N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM) or diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 equivalent) in ethanol or DMF.

-

Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water or solid potassium carbonate (1.5 equivalents). Stir for 10-15 minutes at room temperature to form the thiolate.

-

Addition of Alkylating Agent: Slowly add a solution of this compound (1.05 equivalents) in a minimal amount of the reaction solvent.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and may be complete within 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiol is no longer detectable.

-

Work-up: If using an aqueous base, pour the reaction mixture into water and extract with dichloromethane or diethyl ether. If using a solid base, filter the mixture and concentrate the filtrate.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude thioether by silica gel column chromatography or distillation under reduced pressure to yield the pure product.

Table 2: Typical Reaction Conditions for S-Alkylation

| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Thiophenol | NaOH | EtOH/H₂O | RT | 1-2 | >95 |

| 1-Dodecanethiol | K₂CO₃ | DMF | RT | 2-4 | 90-98 |

| Cysteine derivative | NaHCO₃ | H₂O/ACN | RT | 1-3 | 85-95 |

Safety and Handling of this compound

This compound is a reactive and potentially hazardous chemical. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The compound can be light-sensitive.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | - Inactive amine/thiol (protonated)- Insufficiently reactive nucleophile- Low temperature | - Ensure the base is strong enough and added in sufficient quantity.- Increase the reaction temperature.- Consider a more polar aprotic solvent like DMF or DMSO. |

| Formation of Side Products | - Over-alkylation of primary amines- Elimination (less common for benzylic halides) | - Use an excess of the primary amine.- Maintain a moderate reaction temperature. |

| Difficult Purification | - Unreacted starting materials- Similar polarity of product and impurities | - Ensure the reaction goes to completion.- Optimize the solvent system for column chromatography. Consider alternative purification methods like crystallization or distillation. |

Conclusion